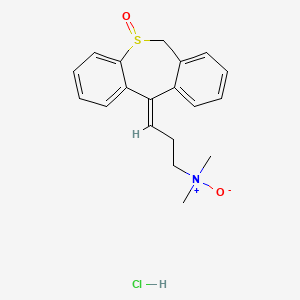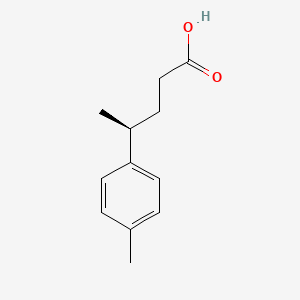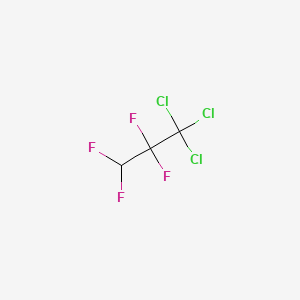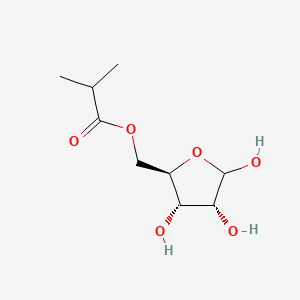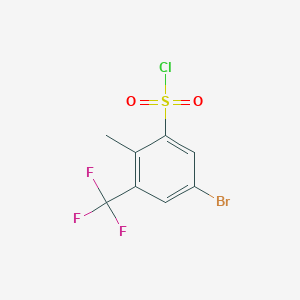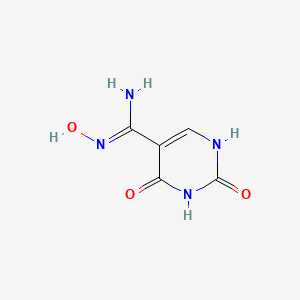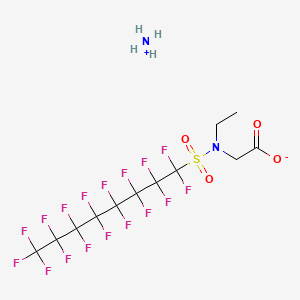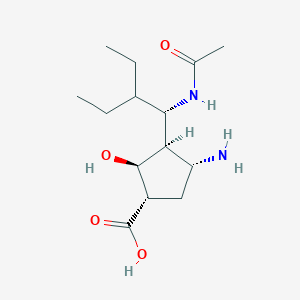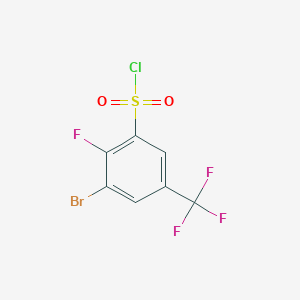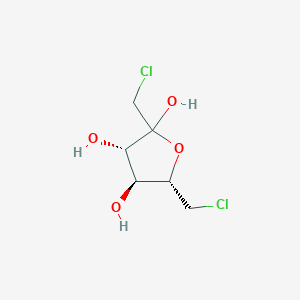
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 is a complex organic compound with a unique structure that combines elements of cyclohexadiene and androsta. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-one moiety. This can be achieved through the reaction of appropriate precursors under controlled conditions. The androsta moiety is then introduced through a series of coupling reactions, often involving catalysts and specific reagents to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Applications De Recherche Scientifique
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 involves its interaction with specific molecular targets within cells. This compound can act as an electron acceptor, interacting with free radicals and potentially inducing cell death in cancer cells. It may also inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: Known for its antiproliferative properties.
Androsta-1,4-diene-3,17-dione: Used in steroid synthesis and has similar structural features
Uniqueness
Des-(Cyclohexa-2,5-dien-1-one) Androsta-(E)-3-oxobut-1-en-1-yl-2,3,4-13C3 is unique due to its combination of cyclohexadiene and androsta moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
305.39 g/mol |
Nom IUPAC |
(3aS,5aS,6R,9aS,9bS)-3a,6-dimethyl-6-[(E)-3-oxo(2,3,4-13C3)but-1-enyl]-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-3,7-dione |
InChI |
InChI=1S/C19H26O3/c1-12(20)8-10-18(2)15-9-11-19(3)14(5-7-17(19)22)13(15)4-6-16(18)21/h8,10,13-15H,4-7,9,11H2,1-3H3/b10-8+/t13-,14-,15-,18+,19-/m0/s1/i1+1,8+1,12+1 |
Clé InChI |
BGDMKEYVPHGZHJ-SBASQKPGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)/C=[13CH]/[13C](=O)[13CH3] |
SMILES canonique |
CC(=O)C=CC1(C2CCC3(C(C2CCC1=O)CCC3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


